molecular formula C19H25N3O3S2 B2992486 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428350-46-2

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2992486
CAS No.: 1428350-46-2
M. Wt: 407.55
InChI Key: YAOSKMXQKHLGGQ-UHFFFAOYSA-N
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Description

4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a quinoline-8-sulfonamide core, a privileged structure in drug discovery known for its diverse biological activities. The specific pharmacological profile and molecular targets of this compound are areas of active investigation. Quinoline-sulfonamide hybrids are extensively researched for their potential to modulate key biological pathways. Structurally related compounds have been identified as potent modulators of metabolic enzymes such as pyruvate kinase M2 (PKM2), a key glycolytic enzyme critical for cancer cell metabolism and proliferation . Modulating PKM2 activity is considered an attractive therapeutic strategy for targeting tumor metabolism . The unique structure of this compound, which incorporates a 1,4-thiazepane and a morpholine ring, suggests potential for interaction with various enzymatic systems. Researchers are exploring its applications primarily in the fields of oncology and metabolic diseases. This product is provided for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-[(4-quinolin-8-ylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c23-27(24,18-6-1-4-16-5-2-7-20-19(16)18)22-8-3-13-26-15-17(22)14-21-9-11-25-12-10-21/h1-2,4-7,17H,3,8-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSKMXQKHLGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound integrates a quinoline moiety with a thiazepane and morpholine framework, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • IUPAC Name : this compound

This compound is characterized by the presence of a quinoline ring, which is known for its pharmacological properties, and a morpholine ring that enhances its solubility and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The quinoline moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiazepane and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties against various bacterial strains, likely due to the quinoline component which is known for its efficacy against pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group in the structure is particularly noted for enhancing anticancer activity by targeting specific enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies have reported IC₅₀ values indicating significant inhibitory activity, suggesting potential applications in managing diabetes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionIC₅₀ = 15 µM for α-glucosidase

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of quinoline derivatives with thiazepane and morpholine precursors. Optimizing reaction conditions such as temperature, pressure, and catalysts is crucial for enhancing yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Sulfonamide Derivatives

Quinoline sulfonamides are a well-explored class of compounds. Key comparisons include:

  • 4-Chloro-3-quinolinesulfonamides (e.g., from ): These lack the thiazepane-morpholine backbone but share the quinoline sulfonamide core. They are synthesized via alkylation of quinolinium salts and exhibit distinct reactivity due to the chloro substituent at position 3. Their biological activity is often attributed to sulfonamide-mediated enzyme inhibition .
  • 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline (): This compound replaces the thiazepane-morpholine system with an imidazole-methyl group and a methylsulfonylphenyl substituent. Its synthesis involves NMP-mediated reflux with CDI, differing from the thiazepane-morpholine coupling strategies .

Morpholine-Containing Analogues

  • VPC-14449 (): A morpholine-thiazole-dibromoimidazole hybrid (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine). Unlike the target compound, VPC-14449 lacks the quinoline sulfonyl group but shares the morpholine motif. Structural discrepancies (e.g., bromo positions) significantly alter NMR profiles and binding properties, highlighting the sensitivity of bioactivity to substituent placement .
  • 4-(2-Chloroethyl)morpholine hydrochloride (): A simpler morpholine derivative used in carboxamide synthesis. Its lack of fused heterocycles limits its utility in complex target interactions compared to the thiazepane-morpholine-quinoline system .

Other Heterocyclic Derivatives

  • Morphinan-based compounds (): Examples like (±)-3-methoxy-N-methylmorphinan feature morphinan cores with methoxy and pyrrolidinyl groups. These prioritize opioid receptor interactions, diverging from the sulfonyl-quinoline focus of the target compound .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Quinoline-1,4-thiazepane-morpholine 8-Quinolinylsulfonyl, methyl-morpholine Likely multi-step alkylation/sulfonylation High conformational flexibility
4-Chloro-3-quinolinesulfonamides Quinoline-sulfonamide 4-Chloro, alkyl/amino groups Quinolinium salt alkylation Enzyme inhibition, moderate solubility
VPC-14449 Morpholine-thiazole-imidazole 2,4-Dibromoimidazole, thiazole Vendor-synthesized (discrepancies noted) NMR variance due to bromo positions
4-(2-Chloroethyl)morpholine Morpholine 2-Chloroethyl Carboxamide coupling reactions Intermediate, limited bioactivity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s thiazepane-morpholine linker requires precise regioselective synthesis, contrasting with simpler imidazole or chloroethyl derivatives .
  • Bioactivity Trends: Quinoline sulfonamides (e.g., ) show broader antimicrobial activity, while morpholine-thiazole hybrids () are explored in kinase inhibition. The target compound’s dual heterocyclic system may offer synergistic effects.
  • Structural Sensitivity: Minor substituent changes (e.g., bromo position in VPC-14449) drastically alter spectroscopic and functional profiles, underscoring the need for rigorous synthesis validation .

Q & A

Q. What are the recommended synthetic routes for 4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of the quinoline moiety followed by thiazepane-morpholine coupling. Key steps include:

  • Sulfonylation : Reacting quinoline-8-sulfonyl chloride with 1,4-thiazepane under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours) to form the sulfonamide intermediate .
  • Morpholine Functionalization : Alkylation of the thiazepane nitrogen using morpholine derivatives (e.g., 3-(chloromethyl)morpholine) in the presence of a base like triethylamine or K₂CO₃ .
  • Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and solvent polarity (DMF for sluggish reactions) to improve yields .

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., quinoline C8 sulfonation at δ 8.5–9.0 ppm) and morpholine integration .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen microanalysis (±0.4% deviation from theoretical values) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent sulfonamide hydrolysis .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation of the thiazepane ring .

Advanced Research Questions

Q. How does the compound’s thiazepane-morpholine scaffold influence its biological activity?

The scaffold enhances:

  • Lipid Solubility : Morpholine’s oxygen atom improves membrane permeability, critical for intracellular targets .
  • Conformational Flexibility : The seven-membered thiazepane ring allows adaptive binding to enzymes (e.g., kinase ATP pockets) .
  • Selectivity : Sulfonamide groups enable hydrogen bonding with conserved residues in target proteins (e.g., carbonic anhydrase IX) .
    Experimental Validation : Perform molecular docking (AutoDock Vina) and compare IC₅₀ values against analogs lacking the morpholine/thiazepane moiety .

Q. How can contradictory bioactivity data across studies be resolved?

Common sources of discrepancies include:

  • Purity Variability : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew cytotoxicity assays. Re-run assays with repurified batches .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum-free vs. serum-containing media affect compound uptake .
  • Metabolic Stability : Check for CYP450-mediated degradation using liver microsome assays .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Introduce ester groups at the morpholine nitrogen to enhance oral bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life and reduce renal clearance .
  • Metabolic Blocking : Fluorinate the quinoline ring to retard oxidative metabolism .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a diazirine tag into the morpholine ring for covalent crosslinking with target proteins, followed by pull-down/MS analysis .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves to confirm compound-target binding .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .

Data Contradiction Analysis

Q. Discrepancies in reported anti-proliferative activity: What factors should be considered?

  • Compound Stability : Degradation under assay conditions (e.g., pH >7.5 hydrolyzes the sulfonamide group). Confirm stability via LCMS pre-/post-assay .
  • Off-Target Effects : Screen against unrelated kinases (e.g., EGFR, VEGFR) to rule out promiscuity .
  • Batch-Specific Variations : Compare NMR spectra of active vs. inactive batches for structural anomalies .

Q. How to address inconsistent crystallographic data for this compound?

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • X-ray Resolution : Ensure data collection at <1.0 Å resolution to resolve sulfonamide torsion angles .
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate structural assignments .

Methodological Resources

  • Spectral Libraries : Refer to IR/LCMS databases for quinoline-sulfonamide hybrids .
  • Crystallography : Use CCDC deposition codes (e.g., CCDC 1234567) for structural comparisons .
  • Toxicity Screening : Follow OECD Guidelines 423 for acute oral toxicity in preclinical models .

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